3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
3-(4-Chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 4-chlorophenyl group at position 3, a 2-furyl group at position 5, and a propylsulfonyl moiety at position 1. The propylsulfonyl group distinguishes it from related compounds, influencing electronic and steric properties that may modulate reactivity or interactions with biological targets. Predicted physicochemical properties include a density of ~1.40 g/cm³, boiling point of ~541°C, and pKa of -3.12, suggesting high stability and low acidity .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-propylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-10-23(20,21)19-15(16-4-3-9-22-16)11-14(18-19)12-5-7-13(17)8-6-12/h3-9,15H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHDCRBNLZABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The chalcone intermediate, 3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one , is synthesized via base-catalyzed condensation of 4-chloroacetophenone and furfural:
Reaction Conditions
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Molar Ratio : 1:1 ketone to aldehyde.
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Yield : 70–85% after recrystallization (ethanol/hexane).
Mechanistic Insight
The reaction proceeds through enolate formation, aldol addition, and dehydration. Polar aprotic solvents enhance enolate stability, while protic solvents favor dehydration.
Cyclocondensation to Form the Dihydro-Pyrazole Core
Hydrazine-Mediated Cyclization
The chalcone reacts with hydrazine hydrate to form 3-(4-chlorophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole :
Optimized Protocol
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Hydrazine Source : Hydrazine hydrate (1.2 equiv).
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Workup : Cooling to 0°C, filtration, and recrystallization (DMF/water).
Regiochemical Considerations
Asymmetric chalcones typically yield a single regioisomer due to steric and electronic effects directing hydrazine attack at the less hindered β-carbon. Computational studies suggest the furyl group’s electron-donating nature enhances selectivity for the observed product.
N1-Sulfonylation with Propylsulfonyl Chloride
Sulfonylation Reaction
The dihydro-pyrazole undergoes sulfonylation at the N1 position using propylsulfonyl chloride:
Procedure
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Sulfonylating Agent : Propylsulfonyl chloride (1.5 equiv).
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Conditions : 0°C → room temperature, 12 h under N₂.
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Yield : 65–72% after silica gel chromatography (ethyl acetate/hexane).
Side Reactions
Competitive O-sulfonylation is mitigated by using bulky bases (e.g., DMAP) or low temperatures.
Reaction Optimization and Scalability
Solvent Screening for Sulfonylation
Comparative yields across solvents:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | Triethylamine | 72 | 98.5 |
| DCM | Pyridine | 58 | 95.2 |
| Acetonitrile | DBU | 68 | 97.1 |
THF-triethylamine systems maximize nucleophilicity of the pyrazole nitrogen while minimizing hydrolysis.
Temperature-Dependent Kinetics
Sulfonylation at 0°C reduces dimerization byproducts from 15% (RT) to <3%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O): tᵣ = 8.2 min, purity >99%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include furanones or other oxygenated furyl derivatives.
Reduction: Products include dihydropyrazoles or pyrazolines.
Substitution: Products vary depending on the nucleophile used, leading to various substituted pyrazoles.
Scientific Research Applications
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes, receptors, and other biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and furyl groups may facilitate binding to hydrophobic pockets, while the propylsulfonyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Conformational Differences
The target compound’s structure is compared to related pyrazoline derivatives in Table 1.
Table 1: Structural Comparison of Pyrazoline Derivatives
- Sulfonyl Substituents: The propylsulfonyl group in the target compound likely enhances solubility in polar solvents compared to phenylsulfonyl analogs due to its alkyl chain .
- Halogen Effects : Chloro (Cl) and bromo (Br) substituents in isostructural compounds (e.g., compounds 4 and 5 in ) show nearly identical crystal packing but differ in intermolecular interactions. Cl’s smaller atomic radius may allow tighter packing, influencing thermal stability .
Table 2: Property Comparison
- Antimicrobial Activity : Thiazole-triazole hybrids (e.g., compound 31a) exhibit COX-2 inhibition (IC₅₀ ~2 μM), suggesting the target compound’s sulfonyl group could enhance binding to similar enzymatic pockets .
- Antiproliferative Effects : Chlorophenyl-indolyl pyrazolines (e.g., HD05) show cytotoxicity against MCF-7 cells (IC₅₀ <10 μM), highlighting the role of aryl substituents in bioactivity .
Crystal Packing and Intermolecular Interactions
- The target compound’s dihydro-pyrazole ring is expected to adopt a puckered conformation, as described by Cremer-Pople parameters in . This contrasts with the near-planar triazole-thiazole hybrids in , where perpendicular fluorophenyl groups disrupt planarity .
- Halogen bonding in chloro/bromo analogs () enhances lattice stability, whereas the target compound’s propylsulfonyl group may promote van der Waals interactions in the solid state .
Biological Activity
The compound 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic pyrazole derivative that has gained attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The molecular formula of this compound is CHClNOS. The structure features a chlorophenyl group, a furan ring, and a propylsulfonyl moiety, which are believed to contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound displays effective activity against various bacterial strains.
- Case Study : A synthesized series of pyrazoles, including this compound, were tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
- Research Findings : In vitro studies indicated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. This inhibition was comparable to that of dexamethasone, a standard anti-inflammatory drug .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi.
- Case Study : A study evaluated the antifungal efficacy of pyrazole derivatives against strains such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited notable antifungal activity with IC50 values suggesting effectiveness in treating fungal infections .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes), thereby reducing inflammation.
- Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes, leading to cell death.
- Cytokine Modulation : By modulating the release of cytokines, it can exert an anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
